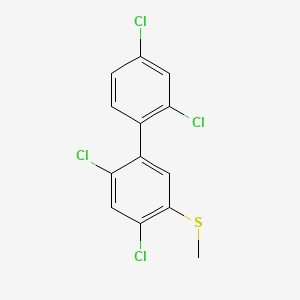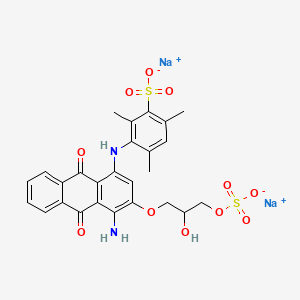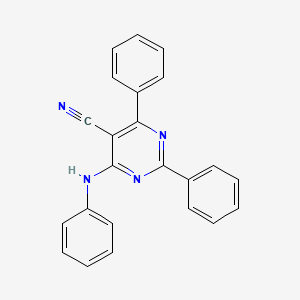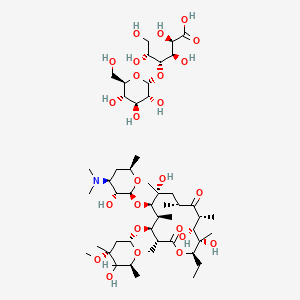
1,2-Bis(ethenyl)benzene;1-ethenyl-4-ethylbenzene;4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(ethenyl)benzene: , 1-ethenyl-4-ethylbenzene , and 4-methylphenol are organic compounds that belong to the class of aromatic hydrocarbons. These compounds are characterized by the presence of benzene rings with various substituents, which impart unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
-
1,2-Bis(ethenyl)benzene
Synthesis: This compound can be synthesized through the of benzene with ethylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
-
1-ethenyl-4-ethylbenzene
Synthesis: This compound can be prepared by the with ethylene and ethyl chloride in the presence of a Lewis acid catalyst. The reaction conditions are similar to those used for 1,2-Bis(ethenyl)benzene, with the addition of ethyl chloride to introduce the ethyl group.
-
4-methylphenol
Synthesis: using a suitable oxidizing agent such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like iron(III) chloride (FeCl₃). The reaction is typically carried out under mild conditions to ensure selective hydroxylation at the para position.
Industrial Production Methods
1,2-Bis(ethenyl)benzene: and are produced on an industrial scale using continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps achieve high yields and selectivity.
4-methylphenol: is produced industrially through the using air or oxygen in the presence of a catalyst and is widely used due to its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
-
1,2-Bis(ethenyl)benzene
Oxidation: This compound can undergo oxidation to form corresponding epoxides or diols.
Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation can occur on the benzene ring.
-
1-ethenyl-4-ethylbenzene
Oxidation: Similar to 1,2-Bis(ethenyl)benzene, this compound can be oxidized to form epoxides or diols.
Substitution: Electrophilic aromatic substitution reactions can occur, with the ethyl group directing the incoming electrophile to the para position.
-
4-methylphenol
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
Substitution: Reagents such as nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂) are used for electrophilic aromatic substitution reactions.
Major Products Formed
1,2-Bis(ethenyl)benzene: Epoxides, diols, and substituted derivatives.
1-ethenyl-4-ethylbenzene: Epoxides, diols, and substituted derivatives.
4-methylphenol: Quinones, nitrated, sulfonated, and halogenated derivatives.
科学的研究の応用
-
1,2-Bis(ethenyl)benzene
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Studied for its potential as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and materials.
-
1-ethenyl-4-ethylbenzene
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Industry: Used in the manufacture of resins, plastics, and other materials.
-
4-methylphenol
Chemistry: Used as a starting material in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Used in the formulation of antiseptics and disinfectants.
Industry: Used in the production of phenolic resins, dyes, and fragrances.
作用機序
-
1,2-Bis(ethenyl)benzene
Mechanism: Acts as a reactive intermediate in polymerization reactions, forming cross-linked polymer networks.
Molecular Targets: Interacts with catalysts and initiators to propagate polymer chains.
-
1-ethenyl-4-ethylbenzene
Mechanism: Undergoes polymerization to form high-molecular-weight polymers.
Molecular Targets: Reacts with radical initiators and catalysts to form polymer chains.
-
4-methylphenol
Mechanism: Exhibits antimicrobial activity by disrupting microbial cell membranes.
Molecular Targets: Interacts with cellular proteins and enzymes, leading to cell death.
類似化合物との比較
-
1,2-Bis(ethenyl)benzene
Similar Compounds: Styrene, divinylbenzene.
Uniqueness: Contains two ethenyl groups, allowing for the formation of cross-linked polymers.
-
1-ethenyl-4-ethylbenzene
Similar Compounds: Ethylbenzene, styrene.
Uniqueness: Contains both ethenyl and ethyl groups, providing unique reactivity and properties.
-
4-methylphenol
Similar Compounds: Phenol, cresols.
Uniqueness: Contains a methyl group at the para position, enhancing its antimicrobial and antioxidant properties.
特性
CAS番号 |
65104-04-3 |
|---|---|
分子式 |
C27H30O |
分子量 |
370.5 g/mol |
IUPAC名 |
1,2-bis(ethenyl)benzene;1-ethenyl-4-ethylbenzene;4-methylphenol |
InChI |
InChI=1S/C10H12.C10H10.C7H8O/c1-3-9-5-7-10(4-2)8-6-9;1-3-9-7-5-6-8-10(9)4-2;1-6-2-4-7(8)5-3-6/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-5,8H,1H3 |
InChIキー |
LTIDXFFXNZXMEQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C=C.CC1=CC=C(C=C1)O.C=CC1=CC=CC=C1C=C |
関連するCAS |
65104-04-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B14474399.png)
![2-[(2R,6S)-6-methyloxan-2-yl]acetic acid](/img/structure/B14474400.png)

![5,7-Dioxaspiro[2.5]octane-4,8-dione, 1-ethenyl-6,6-dimethyl-](/img/structure/B14474413.png)
![1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene](/img/structure/B14474421.png)

![Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14474453.png)

